1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea
Description
1-Cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a synthetic urea derivative characterized by a cyclohexyl group, a morpholino substituent, and a thiophen-2-yl moiety. The urea core serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The morpholino group enhances solubility and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in enzyme binding pockets. Structural elucidation of such compounds typically employs X-ray crystallography, often utilizing programs like SHELX for refinement .
Properties
IUPAC Name |
1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDXOUUPUBPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrimidin-2-ol/thiol Derivatives ()
Compounds such as 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and its thiol analogs (5a-d) share the thiophen-2-yl and urea/thiourea motifs. However, their pyrimidine core differs from the propan-2-yl backbone of the target compound. The benzofuran substituent in these analogs may enhance aromatic interactions, whereas the cyclohexyl group in the target compound likely increases lipophilicity .
Morpholino-Triazine Ureas ()
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea features a triazine core with dual morpholino groups. In contrast, the target compound’s thiophene and cyclohexyl groups may prioritize membrane permeability .
Cyclohexyl/Pyrrolidinyl Ureas ()
1-Cyclohexyl-3-(1-(4,6-dimethoxypyrimidin-2-yl)pyrrolidin-2-yl)urea (10) shares the cyclohexyl-urea motif but replaces the morpholino-thiophene unit with a pyrrolidinyl-pyrimidine group. The pyrimidine’s methoxy substituents could modulate electronic properties, whereas the morpholino-thiophene in the target compound may enhance steric bulk and solubility .
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